molecular formula C19H27F3N2 B5864747 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5864747
M. Wt: 340.4 g/mol
InChI Key: YHJUOURWLCPAQG-UHFFFAOYSA-N
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Description

1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with an ethylcyclohexyl group and a trifluoromethylphenyl group.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2/c1-2-15-6-8-17(9-7-15)23-10-12-24(13-11-23)18-5-3-4-16(14-18)19(20,21)22/h3-5,14-15,17H,2,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJUOURWLCPAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The ethylcyclohexyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

    Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the piperazine intermediate with a trifluoromethylbenzene derivative under suitable conditions, such as in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying receptor-ligand interactions.

    Medicine: Potential use as a pharmaceutical agent for treating central nervous system disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-(4-ethylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]piperazine
  • 1-(4-ethylcyclohexyl)-4-[3-(difluoromethyl)phenyl]piperazine

Uniqueness

1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.

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